molecular formula Cl2H2Si<br>SiH2Cl2 B8785471 Dichlorosilane

Dichlorosilane

Cat. No. B8785471
M. Wt: 101.00 g/mol
InChI Key: MROCJMGDEKINLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550269

Procedure details

The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2](Cl)[Cl:3].[CH2:5]([N:7]([CH2:15][CH3:16])[CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:6]>C(Cl)Cl>[Cl:1][SiH2:2][Cl:3].[CH2:13]([N:10]([CH2:11][CH3:12])[CH2:9][CH2:8][N:7]([CH2:15][CH3:16])[CH2:5][CH3:6])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCN(CC)CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl[SiH2]Cl
Name
Type
product
Smiles
C(C)N(CCN(CC)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05550269

Procedure details

The ability of trichlorosilane to redistribute in the presence of tetraethylethylenediamine (TEEDA) and methylene chloride to form a complex comprising dichlorosilane and TEEDA was evaluated. All reactions were performed in a glass flask under a blanket of dry nitrogen. Trichlorosilane was distilled before use. TEEDA was dried by refluxing over CaH2 and then distilled. Dichloromethane was distilled from P2O5 just prior to use. The volumes of materials placed in the flask are provided in Table 1. Materials were added to the flask through a rubber septum by means of a syringe.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][SiH:2](Cl)[Cl:3].[CH2:5]([N:7]([CH2:15][CH3:16])[CH2:8][CH2:9][N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])[CH3:6]>C(Cl)Cl>[Cl:1][SiH2:2][Cl:3].[CH2:13]([N:10]([CH2:11][CH3:12])[CH2:9][CH2:8][N:7]([CH2:15][CH3:16])[CH2:5][CH3:6])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCN(CC)CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl[SiH2]Cl
Name
Type
product
Smiles
C(C)N(CCN(CC)CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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